molecular formula C11H16N2O3 B1173621 4-Methoxyphenol CAS No. 151-76-5

4-Methoxyphenol

Cat. No.: B1173621
CAS No.: 151-76-5
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Description

4-Methoxyphenol (C₇H₈O₂; CAS 150-76-5), also known as mequinol or p-methoxyphenol, is a para-substituted phenol derivative with a methoxy (–OCH₃) group. It is a white, waxy solid with weak acidity (pKa ~10.3) and solubility in polar solvents like acetone and DMSO . Key applications include:

  • Polymerization inhibitor for acrylic monomers and styrene .
  • Depigmenting agent in dermatology, often combined with retinoids for hyperpigmentation treatment .
  • Stabilizer for chlorinated hydrocarbons and UV inhibitors .
  • Substrate in enzymatic degradation (e.g., HRP-mediated PFOA removal) and electrochemical sensing .

Preparation Methods

Alkaline Methoxylation of Hydroquinone

Reaction Mechanism

The alkaline methoxylation of hydroquinone involves nucleophilic substitution where the hydroxyl group of hydroquinone reacts with methanol under basic conditions. The reaction proceeds via deprotonation of hydroquinone to form a phenoxide ion, which subsequently undergoes methylation at the para-position due to steric and electronic favoring . Competing side reactions include O-methylation at the ortho-position and dimerization, necessitating precise control of reaction conditions to maximize selectivity .

Experimental Procedure

In a representative protocol, 660 g (6 mol) of hydroquinone is dissolved in 4,800 g of benzene, followed by the addition of 300 g of formic acid as a catalyst . The mixture is refluxed with vigorous stirring, and methanol is introduced gradually to maintain a molar ratio of hydroquinone to methanol at 1:2. After 20 hours, the organic layer is separated, and the product is extracted using methylene chloride. Neutral byproducts, such as dimers, are removed via sequential washes with sodium hydroxide and hydrochloric acid .

Yield and Purification

Crude this compound is obtained in 90.7% yield (4.13 g) before purification . Bulb-to-bulb distillation under reduced pressure elevates purity to 99.7% (GC) and 99.3% (HPLC), yielding 3.88 g (85.1%) of crystalline product . Challenges include the formation of dehydrated dimers (up to 35% in suboptimal conditions) and phenol byproducts (7%), necessitating meticulous pH control during extraction .

Oxidation of p-Anisaldehyde

Catalytic Oxidation Using Hydrogen Peroxide

This method employs p-anisaldehyde as a precursor, oxidized to this compound via a two-step process. In the first step, p-anisaldehyde undergoes Baeyer-Villiger oxidation using hydrogen peroxide (H₂O₂) and formic acid, generating an intermediate lactone. Hydrolysis of this intermediate under alkaline conditions yields this compound .

Procedure :
A mixture of p-anisaldehyde (50 mmol), methylene chloride (100 mL), 30% H₂O₂ (128 mmol), and formic acid (147 mmol) is refluxed for 20.5 hours . Post-reaction, the organic layer is washed with NaHSO₃ and Na₂CO₃ to remove residual peroxides, followed by extraction with methylene chloride. The final product is obtained in 93% yield after alkaline hydrolysis .

Selenium-Dioxide Mediated Oxidation

A diselenide catalyst, (o-NO₂PhSe)₂, enhances oxidation efficiency. The reaction occurs at room temperature, with p-anisaldehyde (50 mmol) stirred in CH₂Cl₂ with H₂O₂ (128 mmol) and 2 mmol catalyst for 30 minutes . The insoluble catalyst is filtered and reused, while the filtrate is hydrolyzed to yield this compound (93%) .

Table 1: Comparison of p-Anisaldehyde Oxidation Methods

ParameterH₂O₂/Formic Acid (o-NO₂PhSe)₂/H₂O₂
TemperatureRefluxRoom Temperature
Reaction Time20.5 hours30 minutes
Catalyst ReusabilityNoYes
Yield85.1%93%

Nucleophilic Aromatic Substitution of Aryl Halides

Copper-Catalyzed Methoxylation

Aryl halides, such as 4-bromoanisole, undergo methoxylation via Ullmann-type coupling. Copper(II) chloride (CuCl₂) serves as the catalyst, with potassium hydroxide (KOH) as the base in a DMSO/H₂O solvent system .

Procedure :
4-Bromoanisole (1.0 mmol), CuCl₂ (0.1 mmol), KOH (6.0 mmol), and ethylene glycol (0.2 mmol) are heated at 120°C under argon for 24 hours . Acidic workup and column chromatography yield this compound in 98% purity. This method avoids harsh oxidants but requires prolonged reaction times and inert conditions .

Liquid-Phase Catalytic Methoxylation (Patent Method)

A continuous-flow process using solid acid catalysts (e.g., zeolites or ion-exchange resins) achieves high selectivity. Hydroquinone and methanol are fed into a reactor at 150–200°C and 5–10 bar, with conversions exceeding 88% and this compound selectivity of 97% . Key advantages include minimal dimer formation (<5%) and scalability for industrial production .

Table 2: Industrial-Scale Methoxylation Parameters

ParameterValue
CatalystH-ZSM-5 Zeolite
Temperature180°C
Pressure7 bar
Hydroquinone Conversion88%
Selectivity97%

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for this compound Synthesis

MethodYieldByproductsScalabilityCost Efficiency
Alkaline Methoxylation85.1%Dimers, PhenolModerateHigh
p-Anisaldehyde Oxidation93%LactonesHighModerate
Aryl Halide Substitution98%NoneLowLow
Catalytic Methoxylation97%Trace DimersHighHigh

Chemical Reactions Analysis

4-Methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinone derivatives

    Substitution: Substituted phenols

Scientific Research Applications

Pharmaceutical Applications

4-Methoxyphenol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Antioxidants : It is used in the production of antioxidants such as butylated hydroxytoluene (BHT), which are vital for preventing oxidative degradation in food and pharmaceuticals .
  • Drug Synthesis : The compound is utilized in the synthesis of fluoroquinolone antibiotics and anticoagulants, contributing to the development of essential medications .
  • Neuroprotective Research : Studies indicate that this compound exhibits neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Parkinson's disease .

Agricultural Applications

In agriculture, this compound is employed as a precursor for the synthesis of agrochemicals:

  • Herbicides and Fungicides : It is involved in the production of various herbicides and fungicides, enhancing crop protection against pests and diseases .
  • Polymerization Inhibitor : The compound acts as a polymerization inhibitor for acrylic and methacrylic monomers used in agricultural formulations .

Industrial Applications

This compound finds extensive use in several industrial processes:

  • Stabilizer in Polymers : It is widely recognized as a stabilizer in the manufacturing of inks, toners, adhesives, and plastics, preventing premature polymerization during production .
  • Chemical Intermediate : The compound serves as an intermediate in the synthesis of dyes and plasticizers, contributing to various chemical manufacturing processes .
  • UV Inhibitor : It acts as an ultraviolet inhibitor in products exposed to sunlight, enhancing their longevity and performance .

Research Applications

In scientific research, this compound has several notable applications:

  • Enzymatic Activity Studies : It is frequently used as a model substrate for studying enzymatic activities, particularly those related to cytochrome P450 enzymes involved in drug metabolism .
  • Toxicological Studies : Research has demonstrated its carcinogenic potential in animal models, highlighting the importance of understanding its safety profile .

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on neuroprotection against oxidative stress in neuronal cells. Results indicated that it significantly reduced cell death and oxidative damage, suggesting its potential use in neuroprotective therapies.

Case Study 2: Carcinogenicity Assessment

A long-term study on F344 rats revealed that dietary exposure to this compound resulted in significant tumor formation in the forestomach. This emphasizes the need for caution when handling this compound due to its potential health risks .

Data Table: Applications Summary

Application AreaSpecific UsesReferences
PharmaceuticalsAntioxidants (BHT), Drug Synthesis
AgricultureHerbicides, Fungicides
Industrial ProcessesStabilizer for inks/adheisives/plastics
ResearchEnzymatic activity studies
ToxicologyCarcinogenicity studies

Comparison with Similar Compounds

Comparison with Structurally Similar Phenolic Compounds

Hydroquinone (1,4-Dihydroxybenzene)

Property 4-Methoxyphenol Hydroquinone
Substituents –OCH₃ (para) –OH (para and ortho)
Reactivity Lower oxidation potential; forms soluble polymers via HRP Easily oxidized to quinones; prone to dimerization
Applications Skin whitening, polymer stabilization Photographic developer, antioxidant
Toxicity Moderate carcinogenicity in rat forestomach Higher cytotoxicity; restricted in cosmetics

Key Insight: The methoxy group in this compound reduces redox activity compared to hydroquinone, making it a milder depigmenting agent but less effective in antioxidant roles .

Guaiacol (2-Methoxyphenol)

Property This compound Guaiacol
Substituents –OCH₃ (para) –OCH₃ (ortho) and –OH (para)
DPP-IV Inhibition Moderate (binds SER 630, TYR 662) Higher affinity due to additional –OH group
Antimicrobial Activity Moderate (Schiff base derivatives) Stronger activity in essential oils
Electrochemical Removal 56.35% efficiency (nanocarbon) Lower efficiency due to steric hindrance

Key Insight: Ortho-substitution in guaiacol enhances its hydrogen-bonding capacity, improving biological activity but reducing electrochemical degradability compared to this compound .

4-Methylcatechol (4-MC)

Property This compound 4-Methylcatechol
Structure –OCH₃ (para) –OH (para and meta), –CH₃ (meta)
Carcinogenicity Forestomach tumors in rats (similar to BHA) Glandular stomach tumors (similar to catechol)
Hydrogenation Behavior Inverse KIE in deuterated HDO Positive KIE due to –OH groups

Key Insight: The methoxy group in this compound alters reaction mechanisms (e.g., inverse KIE in HDO) compared to dihydroxy-substituted 4-MC .

Resorcinol (1,3-Dihydroxybenzene)

Property This compound Resorcinol
Solubility Moderate in water High solubility in polar solvents
Electrochemical Removal 56.35% efficiency 21.2% efficiency (lower due to meta substitution)
Polymerization Forms phenylene/oxyphenylene units Forms cross-linked resins

Key Insight: Para substitution in this compound improves nanocarbon adsorption efficiency compared to meta-substituted resorcinol .

Enzymatic Polymerization

  • This compound: HRP-mediated polymerization yields soluble polymers (Mn ~1000 Da) with phenylene and oxyphenylene units. The methoxy group increases molecular weight compared to alkyl-substituted phenols .
  • Phenol: Forms insoluble aggregates due to unhindered –OH groups.
  • 2-Methylphenol: Bulky substituents prevent dimerization, reducing polymer yield .

Electrochemical Behavior

  • Demethoxylation: Only 10% of this compound undergoes demethoxylation under optimized ECH conditions, contrasting with 50% in earlier studies .
  • Hydrogenation: Shows inverse KIE (deuterium substitution slows reaction), unlike hydroquinone (positive KIE) .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 4-Methoxyphenol in complex matrices (e.g., biological or environmental samples)?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely validated. A robust method uses a Primesep 100 mixed-mode column (4.6 × 150 mm, 5 µm), isocratic elution with 10% acetonitrile and 0.1% sulfuric acid buffer, and detection at 300 nm. Limits of detection (LOD) are 1.19 ppb for hydroquinone and 57.1 ppb for this compound. Validation includes linearity, precision, and recovery studies in cosmetic and environmental matrices .

Q. How can researchers ensure the stability of this compound in experimental solutions?

  • Methodology : Stabilize solutions with antioxidants (e.g., 0.5% this compound itself) to prevent autoxidation. Store in amber vials at 4°C under inert gas (N₂/Ar). Regularly validate stability via HPLC or UV-Vis spectroscopy to monitor degradation products like quinones .

Q. What are the key considerations for using this compound as a stabilizer in radical polymerization studies?

  • Methodology : this compound acts as a chain-transfer agent in anionic polymerizations. Optimize its concentration (e.g., 0.1–1.0 mol%) to control molecular weight linearly. Monitor reaction kinetics using in-situ torque measurements and validate molecular weight distributions via gel permeation chromatography (GPC) .

Advanced Research Questions

Q. How does this compound influence O–O bond cleavage in metalloenzyme model systems?

  • Methodology : In heme–peroxo–copper complexes, this compound acts as a reductant. Use stopped-flow UV-Vis spectroscopy at cryogenic temperatures (−70°C) to track intermediates. Fit kinetic data to Michaelis-Menten models to derive VmaxV_{max} and KMK_M. Eyring plots reveal activation parameters (ΔH‡, ΔS‡) for mechanistic insights .

Q. What methodologies assess the environmental persistence and mobility of this compound?

  • Methodology :

  • Biodegradation : Conduct activated sludge tests with adapted/non-adapted inocula. Measure rate constants (e.g., 7.88×1047.88 \times 10^{-4} hr⁻¹ for non-adapted sludge) via spectrophotometry or HPLC .
  • Soil Mobility : Determine soil adsorption coefficients (KocK_{oc}) using batch equilibrium experiments. A KocK_{oc} of 55.7–90 indicates high mobility, necessitating groundwater monitoring in environmental risk assessments .
  • Bioaccumulation : Estimate bioconcentration factor (BCF) using log KowK_{ow} (1.41) and regression models (e.g., BCF = 4 in fish), suggesting low bioaccumulation potential .

Q. How can researchers resolve the conformational flexibility of this compound isomers?

  • Methodology : Employ microwave spectroscopy (mm-wave) coupled with density functional theory (DFT) computations. Analyze rotational transitions to identify stable rotamers. For this compound, intramolecular hydrogen bonding is absent, leading to multiple conformers compared to ortho- and meta-isomers .

Q. What role does this compound play in modulating enzymatic substrate specificity?

  • Methodology : In horseradish peroxidase (HRP) biosensors, compare oxidation currents of this compound with catechol, dopamine, and 4-nitrophenol. Use cyclic voltammetry or amperometry at physiological pH (7.4). This compound generates lower current (vs. hydroquinone), aligning with its slower electron-transfer kinetics .

Q. How do electronic substituent effects (e.g., methoxy group) influence this compound's reactivity in QSAR studies?

  • Methodology : Apply Hammett linear free-energy relationships (LFERs). The methoxy group’s σ\sigma^- (resonance donor) and σp\sigma_p (field effect) constants predict regioselectivity in electrophilic aromatic substitution. Validate with kinetic data from reactions like nitration or sulfonation .

Q. Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biodegradation rates of this compound?

  • Resolution : Variability arises from sludge adaptation (e.g., phenol-adapted vs. non-adapted). Standardize inoculum pre-treatment and use OECD 301 guidelines. Cross-validate with isotopic labeling (¹⁴C studies) to track mineralization pathways (ortho vs. meta cleavage) .

Q. Why do computational and experimental KocK_{oc} values for soil adsorption differ?

  • Resolution : Experimental KocK_{oc} (55.7–90) may vary with soil organic content (e.g., 8.8% vs. 0.5%). Use site-specific soil characterization and validate with column leaching experiments. Computational models (e.g., EPI Suite) often underestimate mobility in low-OC soils .

Properties

CAS No.

151-76-5

Molecular Formula

C11H16N2O3

Molecular Weight

0

Origin of Product

United States

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